

Application Notes and Protocols: Neutron Capture Cross-Section of Erbium-168

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Compound of Interest

Compound Name: Erbium-168

Cat. No.: B077572

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neutron capture cross-section of **Erbium-168** (^{168}Er), a stable isotope of significant interest in nuclear medicine and materials science. The data and protocols furnished herein are intended to support research and development activities, particularly in the production of the therapeutic radioisotope Erbium-169 (^{169}Er) and in the design of nuclear systems.

Introduction

Erbium-168 is a naturally occurring stable isotope of erbium with a natural abundance of approximately 26.978%. Its significance lies primarily in its ability to capture a thermal neutron to produce Erbium-169 via the $^{168}\text{Er}(n,\gamma)^{169}\text{Er}$ reaction. Erbium-169 is a beta-emitting radionuclide with properties well-suited for therapeutic applications in nuclear medicine, particularly for radiosynovectomy in the treatment of rheumatoid arthritis.[1] An accurate understanding of the neutron capture cross-section of ^{168}Er is therefore crucial for optimizing the production of ^{169}Er and for various applications in nuclear engineering where erbium may be used as a neutron absorber.[2]

Quantitative Data on Neutron Capture Cross-Section

The neutron capture cross-section of a nuclide is a measure of the probability that it will capture an incident neutron. This value is highly dependent on the energy of the neutron. For ^{168}Er , the

thermal neutron capture cross-section and data from various evaluated nuclear data libraries are presented below.

Data Source	Thermal (0.0253 eV) Cross-Section (barns)	Resonance Integral (barns)	Notes
Experimental Value	2.74 ± 0.08	-	Commonly cited experimental value for thermal neutrons.
ENDF/B-VIII.0	2.85	31.6	The latest major release from the Cross Section Evaluation Working Group (CSEWG) in the United States.[3]
JEFF-3.3	2.85	31.6	The Joint Evaluated Fission and Fusion File, a collaboration of NEA Data Bank participating countries. [4]
JENDL-5	2.85	31.6	The latest version of the Japanese Evaluated Nuclear Data Library.[5]

Energy-Dependent Neutron Capture Cross-Section of **Erbium-168**

Neutron Energy	ENDF/B-VIII.0 Cross-Section (barns)	JEFF-3.3 Cross- Section (barns)	JENDL-5 Cross- Section (barns)
1.00E-05 eV	17.9	17.9	17.9
0.0253 eV	2.85	2.85	2.85
1.00 eV	1.04	1.04	1.04
10.0 eV	1.25	1.25	1.25
100.0 eV	11.2	11.2	11.2
1.00 keV	2.15	2.15	2.15
10.0 keV	0.81	0.81	0.81
100.0 keV	0.23	0.23	0.23
1.00 MeV	0.01	0.01	0.01
10.0 MeV	0.001	0.001	0.001

Experimental Protocols for Cross-Section Measurement

The neutron capture cross-section of ^{168}Er can be determined experimentally using several well-established techniques. The two primary methods are the activation method and the time-of-flight (TOF) method.

Activation Method

The activation method is a widely used technique for measuring neutron capture cross-sections. It relies on the irradiation of a sample of the target material with neutrons and the subsequent measurement of the radioactivity of the product nuclide.

Protocol for Activation Method:

- Sample Preparation:

- Prepare a known mass of highly enriched ^{168}Er , typically in the form of Erbium Oxide (Er_2O_3).
- Encapsulate the sample in a material with a low neutron capture cross-section, such as high-purity aluminum or quartz.
- Prepare a flux monitor foil (e.g., cobalt or gold) of known mass to be irradiated simultaneously with the erbium sample to determine the neutron flux.
- Irradiation:
 - Place the encapsulated erbium sample and the flux monitor foil in a well-characterized neutron field, such as that of a nuclear reactor or an accelerator-based neutron source.
 - Irradiate the samples for a predetermined time, sufficient to produce a measurable amount of ^{169}Er activity. The irradiation time will depend on the neutron flux and the half-life of ^{169}Er .
- Post-Irradiation Measurement:
 - After irradiation, allow the samples to cool for a period to let short-lived interfering radioisotopes decay.
 - Measure the gamma-ray activity of the irradiated erbium sample using a calibrated high-purity germanium (HPGe) detector. ^{169}Er decays to stable Thulium-169 (^{169}Tm), and while the beta emission is the primary decay mode, associated gamma rays can be used for quantification.[6]
 - Measure the activity of the flux monitor foil using the same detector setup to determine the neutron flux at the sample position.
- Data Analysis:
 - From the measured activity of the ^{169}Er , the decay constant of ^{169}Er , the number of ^{168}Er target atoms, the irradiation time, and the determined neutron flux, calculate the neutron capture cross-section using the activation equation.

Time-of-Flight (TOF) Method

The time-of-flight (TOF) method is a powerful technique for measuring energy-dependent neutron cross-sections. It involves measuring the time it takes for neutrons of different energies to travel a known distance.

Protocol for Time-of-Flight (TOF) Method:

- Neutron Source and Beamline:
 - Utilize a pulsed neutron source, such as a spallation source or a linear accelerator with a neutron-producing target.^[7]
 - Collimate the neutron beam to a well-defined size and direct it towards the experimental station.
- Sample and Detector Setup:
 - Place a thin, well-characterized sample of enriched ^{168}Er in the neutron beam.
 - Position an array of neutron detectors at a known distance (flight path) from the sample. These detectors are designed to detect the prompt gamma rays emitted immediately after a neutron capture event in the sample.
- Data Acquisition:
 - A "start" signal is generated when the neutron pulse is created at the source.
 - A "stop" signal is registered when a gamma ray from a neutron capture event is detected.
 - The time difference between the start and stop signals is the neutron's time of flight.
- Data Analysis:
 - The kinetic energy of each captured neutron is calculated from its time of flight and the known flight path length.

- By counting the number of capture events at each neutron energy and normalizing to the incident neutron flux (which is also measured as a function of energy), the energy-dependent neutron capture cross-section can be determined.

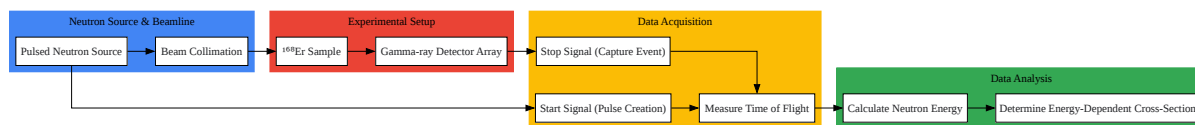
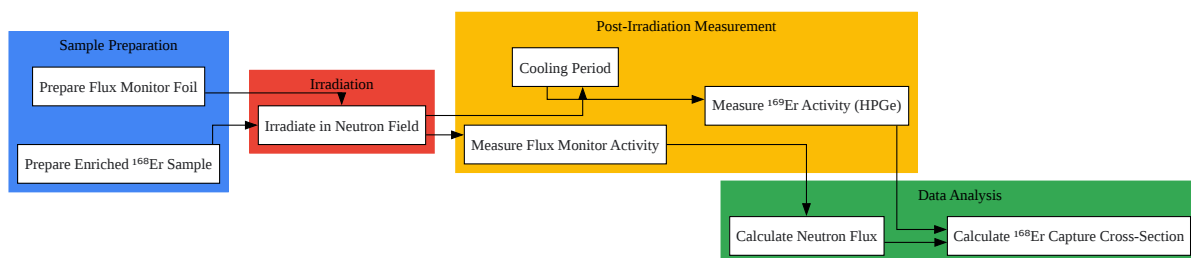
Application in Drug Development: Production of Erbium-169

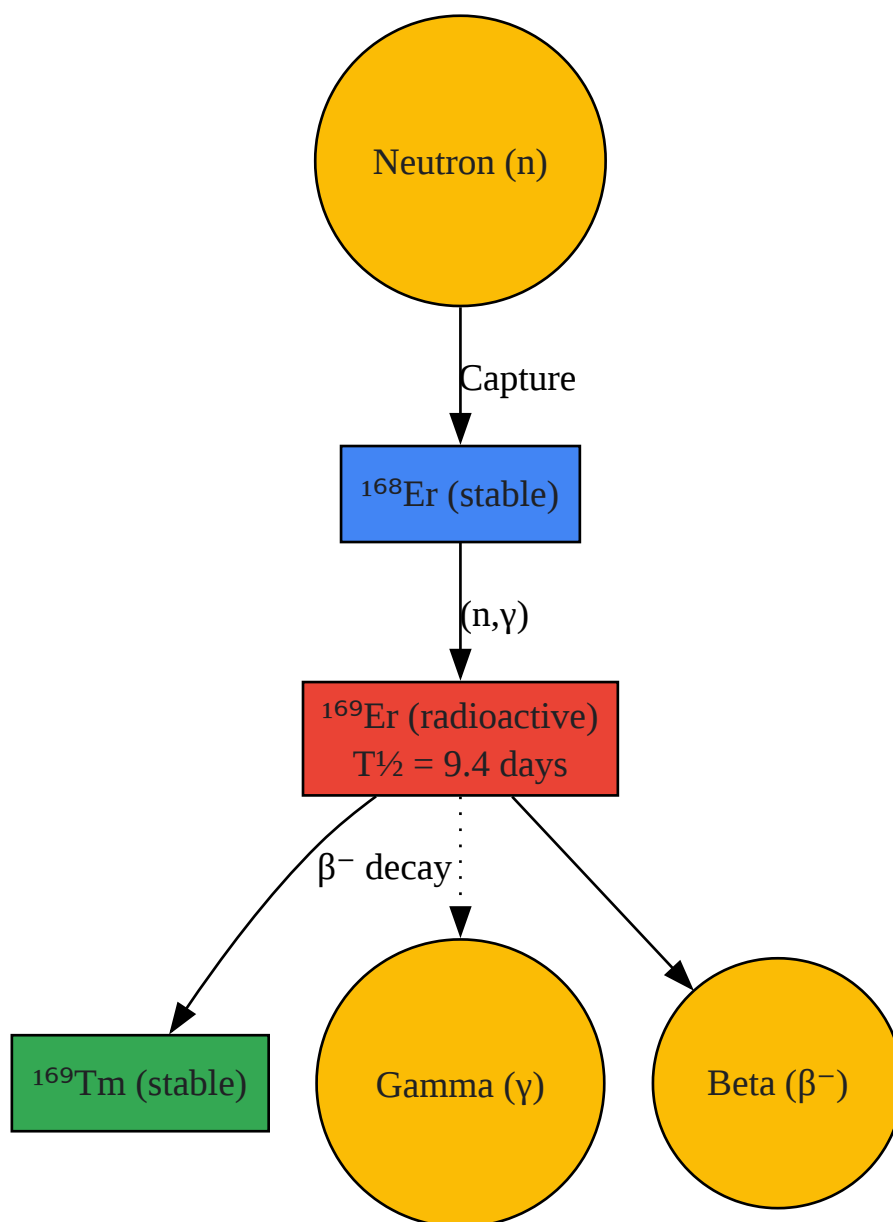
The primary application of the $^{168}\text{Er}(n,\gamma)^{169}\text{Er}$ reaction in the pharmaceutical and medical fields is the production of ^{169}Er for use in radiosynovectomy.[1]

Production Protocol for Erbium-169:

- Target Preparation: Start with highly enriched $^{168}\text{Er}_2\text{O}_3$ as the target material to minimize the production of other erbium radioisotopes.
- Irradiation: Irradiate the target in a nuclear reactor with a high thermal neutron flux. The duration of the irradiation is calculated to achieve the desired specific activity of ^{169}Er .
- Processing: After irradiation, the target is dissolved, and the ^{169}Er is chemically separated and purified.
- Formulation: The purified ^{169}Er is then chelated to a suitable carrier molecule, such as citrate, to form the final radiopharmaceutical product, Erbium-169 citrate. This formulation is a colloidal suspension suitable for intra-articular injection.

Visualizations





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